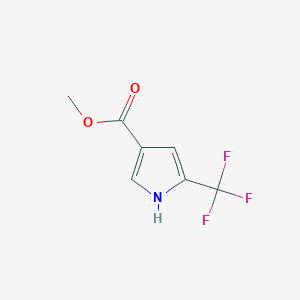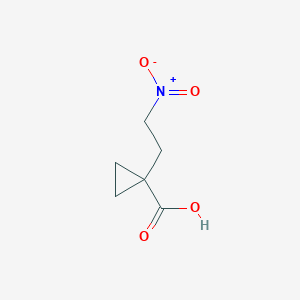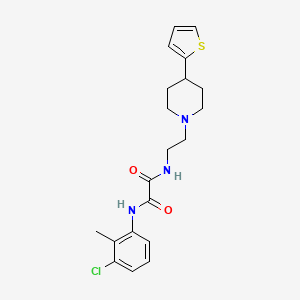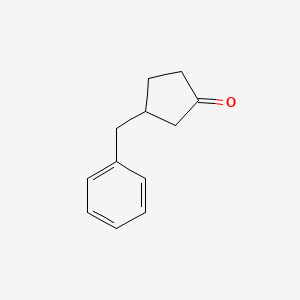
3-Benzylcyclopentanone
描述
3-Benzylcyclopentanone: is an organic compound with the molecular formula C12H14O. It is a cyclopentanone derivative where a benzyl group is attached to the third carbon of the cyclopentanone ring. This compound is of interest due to its unique structure, which combines the reactivity of both the cyclopentanone and benzyl groups, making it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: 3-Benzylcyclopentanone can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with benzyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions.
Another method involves the Friedel-Crafts acylation of benzyl chloride with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a benzyl carbocation, which then reacts with the cyclopentanone to form the desired product.
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
化学反应分析
Types of Reactions: 3-Benzylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzyl alcohol or benzaldehyde, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group in this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 3-benzylcyclopentanol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 3-Benzylcyclopentanol.
Substitution: Nitrobenzylcyclopentanone, sulfonylbenzylcyclopentanone, bromobenzylcyclopentanone.
科学研究应用
Chemistry: 3-Benzylcyclopentanone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It serves as a scaffold for the development of new drugs, especially those targeting central nervous system disorders.
Industry: In the industrial sector, this compound is used in the synthesis of fragrances and flavoring agents due to its pleasant aroma. It is also employed in the production of polymers and resins.
作用机制
The mechanism of action of 3-Benzylcyclopentanone depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the carbonyl group and the benzyl moiety, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the benzyl ring.
相似化合物的比较
3-Benzoylcyclopentanone: Similar in structure but with a benzoyl group instead of a benzyl group.
Cyclopentanone: Lacks the benzyl group, making it less reactive in certain types of reactions.
Benzylcyclopentanol: The reduced form of 3-Benzylcyclopentanone, with a hydroxyl group instead of a carbonyl group.
Uniqueness: this compound is unique due to the combination of the cyclopentanone ring and the benzyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new synthetic methodologies and exploring reaction mechanisms.
属性
IUPAC Name |
3-benzylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQWDCHWURQUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85163-16-2 | |
| Record name | 3-benzylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
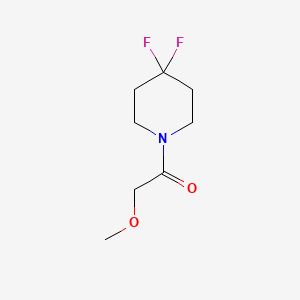
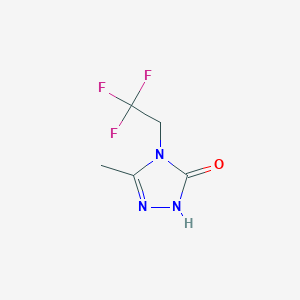
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2819686.png)
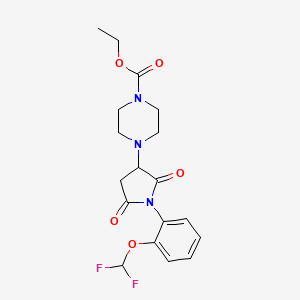
![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819688.png)
![N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide](/img/structure/B2819689.png)
![7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2819691.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)
![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2819695.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/new.no-structure.jpg)
